PDK1-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

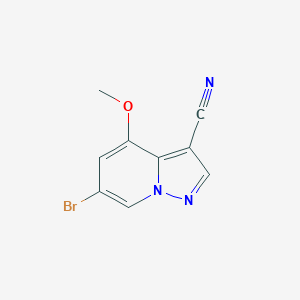

6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c1-14-8-2-7(10)5-13-9(8)6(3-11)4-12-13/h2,4-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEWRYBKHXGXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN2C1=C(C=N2)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of PDK1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator kinase within the PI3K/AKT signaling pathway, a critical cascade that governs cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of numerous cancers, making PDK1 a compelling target for therapeutic intervention.[2] PDK1-IN-1 is a representative small molecule inhibitor designed to target PDK1, thereby modulating downstream signaling and inducing anti-tumor effects. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from analogous well-characterized PDK1 inhibitors, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound acts as a potent and selective inhibitor of PDK1. The primary mechanism of action for many PDK1 inhibitors is competitive inhibition at the ATP-binding site of the kinase domain.[1] By occupying this pocket, this compound prevents the binding of ATP, which is essential for the phosphotransferase activity of the enzyme. This blockade of ATP binding effectively inhibits the autophosphorylation of PDK1 at Ser241 in the activation loop, a crucial step for its own activation, and subsequently prevents the phosphorylation and activation of its downstream substrates.[3]

The primary downstream effector of PDK1 is AKT (also known as Protein Kinase B). Upon activation by growth factors, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which recruits both PDK1 and AKT. PDK1 then phosphorylates AKT at Threonine 308 (Thr308) in its activation loop.[4] By inhibiting PDK1, this compound directly prevents this phosphorylation event, leading to the suppression of AKT activity.

The inhibition of the PDK1/AKT axis by this compound results in the downstream modulation of numerous cellular processes, including:

-

Reduced Cell Proliferation: By inhibiting the AKT/mTOR pathway, this compound can lead to decreased protein synthesis and cell cycle arrest.

-

Induction of Apoptosis: The AKT pathway promotes cell survival by inhibiting pro-apoptotic proteins such as BAD and activating anti-apoptotic factors like NF-κB. Inhibition of this pathway by this compound can therefore sensitize cancer cells to apoptosis.

-

Inhibition of Cell Growth: Downstream targets of AKT, such as p70S6 kinase (S6K1), are key regulators of cell size. This compound, through its effect on AKT and direct inhibition of S6K1 phosphorylation, can lead to a reduction in cell growth.

Quantitative Data

The following tables summarize the in vitro and cellular activity of representative PDK1 inhibitors, which are analogous to the expected profile of this compound.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (nM) | Assay Format |

| BX-795 | PDK1 | 6 | Cell-free kinase assay |

| GSK2334470 | PDK1 | ~10 | Cell-free kinase assay |

| OSU-03012 | PDK1 | 5000 | Cell-free kinase assay |

Data sourced from publicly available information.

Table 2: Cellular Activity

| Compound | Cell Line | Effect | IC50 (µM) |

| BX-795 | MDA-468 | Growth Inhibition | 1.6 |

| BX-795 | HCT-116 | Growth Inhibition | 1.4 |

| BX-795 | MiaPaca | Growth Inhibition | 1.9 |

| OSU-03012 | PC-3 | Apoptosis Induction | 5 |

Data sourced from publicly available information.

Signaling Pathway

The following diagram illustrates the central role of PDK1 in the PI3K/AKT signaling pathway and the point of intervention for this compound.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PDK1 inhibitors like this compound.

1. In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of PDK1 kinase activity in a cell-free system.

-

Materials:

-

Recombinant full-length human PDK1 enzyme.

-

Biotinylated peptide substrate (e.g., derived from the activation loop of AKT).

-

Europium-labeled anti-phospho-substrate antibody (Donor).

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight™).

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

-

ATP.

-

This compound (or other test compounds).

-

384-well low-volume microplates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add a fixed concentration of PDK1 enzyme to the wells of the microplate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP (at a concentration close to the Km for PDK1).

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor) and incubate for 60-120 minutes at room temperature to allow for binding.

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the percentage of inhibition as a function of inhibitor concentration to determine the IC50 value.

-

2. Cellular Western Blot Analysis

This method is used to assess the effect of this compound on the phosphorylation of downstream targets in a cellular context.

-

Materials:

-

Cancer cell line of interest (e.g., PC-3, HEK-293).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-S6K1 (Thr389), anti-total S6K1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagent.

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).

-

If necessary, stimulate the signaling pathway with a growth factor (e.g., IGF-1) for a short period before harvesting.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

-

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a PDK1 inhibitor.

Caption: A generalized workflow for the development of a PDK1 inhibitor.

This compound represents a class of targeted therapeutic agents with the potential to effectively inhibit the PI3K/AKT signaling pathway. Its mechanism of action, centered on the direct inhibition of PDK1 kinase activity, leads to a cascade of downstream effects that can suppress tumor cell growth, proliferation, and survival. The experimental protocols and workflows described herein provide a robust framework for the continued investigation and development of PDK1 inhibitors for cancer therapy.

References

The Role of PDK1-IN-1 in Metabolic Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyruvate Dehydrogenase Kinase 1 (PDK1) is a critical regulator of cellular metabolism, acting as a gatekeeper between glycolysis and mitochondrial oxidative phosphorylation. Its inhibition is a promising therapeutic strategy for diseases characterized by metabolic dysregulation, such as cancer. This technical guide provides an in-depth overview of the role of PDK1 in metabolic reprogramming, with a focus on the inhibitor PDK1-IN-1. Due to the limited publicly available data specifically for this compound's effects on metabolic pathways, this guide extrapolates its expected functions based on the well-characterized mechanisms of PDK1 and data from other potent PDK1 inhibitors. We present key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction to PDK1 and Metabolic Reprogramming

Cells primarily generate energy through two interconnected pathways: glycolysis in the cytoplasm and oxidative phosphorylation (OXPHOS) in the mitochondria. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, even in the presence of sufficient oxygen, a phenomenon known as the Warburg effect. This metabolic reprogramming is thought to provide cancer cells with a proliferative advantage by supplying building blocks for biosynthesis and creating a favorable tumor microenvironment.

Pyruvate Dehydrogenase Kinase 1 (PDK1) is a key enzyme in this metabolic switch.[1] It belongs to a family of four isoenzymes that regulate the activity of the Pyruvate Dehydrogenase (PDH) complex. The PDH complex is a critical mitochondrial enzyme that catalyzes the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle and subsequent OXPHOS. PDK1 phosphorylates the E1α subunit of the PDH complex, leading to its inactivation.[1] This inhibition of PDH shunts pyruvate away from the mitochondria and towards lactate production, thereby promoting a glycolytic phenotype.[1]

Given its central role in metabolic reprogramming, PDK1 has emerged as an attractive therapeutic target in oncology and other metabolic diseases. Inhibition of PDK1 is expected to reactivate the PDH complex, thereby shifting cellular metabolism from glycolysis back to OXPHOS. This can lead to decreased lactate production, increased production of reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.

This compound: A Profile

This compound, also known as Compound 2-11, is a known inhibitor of PDK1.[2] It is important for researchers to note that while it targets PDK1, it has been shown to inhibit other kinases as well, including FGFR3, NTRK3, RP-S6K, and WEE1.[2] This polypharmacology should be taken into consideration when interpreting experimental results. Currently, there is a lack of specific quantitative data in the public domain detailing the effects of this compound on metabolic reprogramming. The information presented in this guide regarding the metabolic consequences of PDK1 inhibition is therefore based on studies using other well-characterized PDK1 inhibitors.

Signaling Pathways

PDK1 is a key downstream effector of the PI3K/Akt signaling pathway, which is frequently activated in cancer and plays a central role in cell growth, proliferation, and survival.

Caption: PDK1 Signaling Pathway in Metabolic Reprogramming.

Quantitative Data on PDK1 Inhibition

The following tables summarize the quantitative effects of various PDK1 inhibitors on kinase activity, cell viability, and metabolic parameters, providing a baseline for what can be expected from the use of this compound.

Table 1: Inhibitory Activity of PDK1 Inhibitors

| Inhibitor | IC50 (PDK1) | Cell Line/System | Reference |

| GSK2334470 | ~10 nM | Cell-free assay | MedChemExpress |

| BX795 | 6 nM | Cell-free assay | Selleck Chemicals |

| OSU-03012 (AR-12) | 5 µM | Cell-free assay | MedChemExpress |

| Dichloroacetate (DCA) | N/A (indirect inhibitor) | N/A | Multiple Sources |

Table 2: Effects of PDK1 Inhibition on Cell Viability

| Inhibitor | IC50 (Cell Viability) | Cell Line | Reference |

| OSU-03012 (AR-12) | 5 µM | PC-3 (Prostate Cancer) | Selleck Chemicals |

| BX795 | 1.6 µM | MDA-468 (Breast Cancer) | MedChemExpress |

| BX795 | 1.4 µM | HCT-116 (Colon Cancer) | MedChemExpress |

| BX795 | 1.9 µM | MiaPaca (Pancreatic Cancer) | MedChemExpress |

Table 3: Metabolic Effects of PDK1 Inhibition

| Inhibitor/Method | Effect | Quantitative Change | Cell Line/System | Reference |

| Dichloroacetate (DCA) | Lactate Production | Significant decrease | Metformin-treated breast cancer cells | DCA Guide |

| Dichloroacetate (DCA) | Lactate Production | Reduction from 0.82 to 0.63 (Lac/Pyr ratio) | SiHa (Cervical Cancer) | ResearchGate |

| PDK1 silencing (shRNA) | Lactate Production | Significant reduction | OC316 & OVCAR3 (Ovarian Cancer) | NIH |

| PDK1 silencing (shRNA) | Oxygen Consumption Rate (OCR) | Increased basal respiration | HL60 (Leukemia) | PMC |

| PDK1 silencing (shRNA) | Extracellular Acidification Rate (ECAR) | Decreased | HL60 (Leukemia) | PMC |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on metabolic reprogramming.

Western Blot Analysis of PDK1 Pathway Activation

This protocol is for assessing the phosphorylation status of PDH (a direct substrate of PDK1) and Akt (a key downstream effector).

Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-PDH (Ser293), anti-total PDH, anti-p-Akt (Thr308), anti-total Akt, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate protein separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to determine the number of viable cells based on ATP levels.

Materials:

-

Opaque-walled multiwell plates (96- or 384-well)

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include vehicle-only controls.

-

Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a luminometer.

-

Analysis: Normalize the data to the vehicle-treated control wells and calculate IC50 values using appropriate software.

Metabolic Flux Analysis (OCR and ECAR)

The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

This compound

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

This compound Treatment: Treat cells with this compound for the desired time before the assay.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Medium Exchange: Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Assay Execution: Load the hydrated sensor cartridge with the mitochondrial stress test compounds. Place the cell plate in the Seahorse XF Analyzer and run the assay protocol.

-

Data Analysis: The Seahorse software will calculate OCR and ECAR values. Analyze the basal rates and the response to the injected compounds to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

Metabolite Extraction and LC-MS Analysis

This protocol outlines a general procedure for extracting and quantifying intracellular metabolites to assess the impact of this compound on specific metabolic pathways like glycolysis and the TCA cycle.

Materials:

-

Quenching solution (e.g., ice-cold 0.9% NaCl)

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Cell scraper

-

Centrifuge

-

Lyophilizer or speed vacuum

-

LC-MS grade solvents

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Treatment and Quenching: After treating cells with this compound, rapidly aspirate the medium and wash the cells with ice-cold quenching solution to halt metabolic activity.

-

Metabolite Extraction: Add pre-chilled extraction solvent to the cells. Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Protein Precipitation: Vortex the lysate and centrifuge at high speed at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the metabolite extract using a lyophilizer or speed vacuum.

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: Inject the samples into the LC-MS system. Use appropriate chromatography methods (e.g., HILIC) and mass spectrometry settings to separate and detect the targeted metabolites (e.g., glycolytic intermediates, TCA cycle intermediates).

-

Data Analysis: Process the raw data using specialized software to identify and quantify the metabolites. Compare the metabolite levels between this compound-treated and control samples.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the role of this compound in metabolic reprogramming.

Caption: A typical experimental workflow for studying this compound.

Conclusion

PDK1 is a pivotal kinase that orchestrates the metabolic shift towards aerobic glycolysis in cancer and other diseases. The inhibitor this compound, by targeting this master regulator, holds therapeutic potential. While specific data on the metabolic effects of this compound are still emerging, the information and protocols provided in this guide, based on the established role of PDK1 and data from other inhibitors, offer a robust framework for researchers and drug developers. Future studies should focus on elucidating the precise metabolic consequences of this compound, its selectivity profile, and its efficacy in preclinical models to fully realize its therapeutic promise.

References

An In-depth Technical Guide to PDK1-IN-1: A Potent Pyruvate Dehydrogenase Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDK1-IN-1, also identified as compound 7o in the primary literature, is a novel small molecule inhibitor of pyruvate dehydrogenase kinase (PDK). PDKs are a family of four mitochondrial serine/threonine kinases (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). By phosphorylating and inactivating the E1α subunit of PDC, PDKs act as a crucial switch, diverting pyruvate from mitochondrial oxidative phosphorylation towards lactate production, a phenomenon famously observed in cancer cells known as the Warburg effect. The aberrant metabolism of cancer cells, characterized by this increased glycolysis even in the presence of oxygen, is a key hallmark of cancer and contributes to tumor progression, metastasis, and drug resistance.

Targeting PDKs, and specifically PDK1 which is often overexpressed in various cancers, presents a promising therapeutic strategy to reverse the Warburg effect, reactivate mitochondrial respiration, and thereby selectively induce cancer cell death. This compound has emerged as a potent inhibitor of PDK1, demonstrating significant anti-tumor activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Data Summary

In Vitro Activity of this compound

| Target | Assay Type | IC50 (µM) | Cell Line | Culture Condition | IC50 (µM) |

| PDK1 | Enzymatic Assay | 0.03 | PSN-1 (Pancreatic) | 2D | 0.1 ± 0.04 |

| HSP90 | Enzymatic Assay | 0.1 | PSN-1 (Pancreatic) | 3D | 3.3 ± 0.2 |

| BxPC-3 (Pancreatic) | 2D | 1.0 ± 0.2 | |||

| BxPC-3 (Pancreatic) | 3D | 11.9 ± 1.1 |

Data sourced from MedChemExpress product information and Pecoraro C, et al. (2023).[1]

In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Tumor Inhibition (%) | Key Findings |

| Lewis Lung Carcinoma (LLC)-bearing mice | Lung Carcinoma | This compound | 86 | Intensely reduced PDH phosphorylation. Lower body weight loss compared to cisplatin and gemcitabine. |

| Lewis Lung Carcinoma (LLC)-bearing mice | Lung Carcinoma | Cisplatin | 84 | - |

Data sourced from MedChemExpress product information.[1]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of pyruvate dehydrogenase kinase 1. This inhibition prevents the phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC). As a result, PDC remains in its active state, facilitating the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic reprogramming from glycolysis to oxidative phosphorylation is detrimental to cancer cells that are highly dependent on the Warburg effect for their survival and proliferation.

Figure 1: PDK1 Signaling Pathway and Mechanism of this compound Action.

Experimental Protocols

In Vitro PDK1 Kinase Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring PDK1 kinase activity. The following is a generalized protocol based on similar kinase assays.

Materials:

-

Recombinant human PDK1 enzyme

-

PDC E1α peptide substrate (biotinylated)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Europium-labeled anti-phospho-E1α antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

This compound (dissolved in DMSO)

-

384-well low-volume plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the PDK1 enzyme and the biotinylated PDC E1α substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phospho-E1α antibody and SA-APC in a quench buffer (e.g., assay buffer with EDTA).

-

Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

-

Calculate the ratio of the emissions (665/620) and plot the results against the inhibitor concentration to determine the IC50 value.

Figure 2: Experimental Workflow for an In Vitro PDK1 Kinase Assay.

Cell-Based Cytotoxicity Assay (2D and 3D)

Materials:

-

Pancreatic cancer cell lines (e.g., PSN-1, BxPC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates (clear for 2D, ultra-low attachment for 3D)

-

Matrigel (for 3D culture)

-

MTT or CellTiter-Glo reagent

-

Plate reader

2D Cytotoxicity Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3D Spheroid Cytotoxicity Assay Procedure:

-

Coat the wells of an ultra-low attachment 96-well plate with a thin layer of Matrigel.

-

Seed cells in the Matrigel-coated plate and allow them to form spheroids over 3-4 days.

-

Treat the spheroids with serial dilutions of this compound for 72-96 hours.

-

Assess cell viability using the CellTiter-Glo 3D Cell Viability Assay according to the manufacturer's protocol.

-

Read the luminescence on a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Tumor Xenograft Study

Materials:

-

Immunocompromised mice (e.g., C57BL/6)

-

Lewis Lung Carcinoma (LLC) cells

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Equipment for animal dosing (e.g., oral gavage needles)

-

Materials for tissue collection and processing (for Western blot analysis)

Procedure:

-

Inject LLC cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor tissue can be snap-frozen for subsequent Western blot analysis to measure the phosphorylation status of PDH.

Figure 3: General Workflow for an In Vivo Tumor Xenograft Study.

Conclusion

This compound is a potent and promising inhibitor of pyruvate dehydrogenase kinase 1 with demonstrated anti-cancer activity in preclinical models. Its ability to reverse the Warburg effect by reactivating the pyruvate dehydrogenase complex makes it an attractive candidate for further development as a therapeutic agent for cancers that are highly dependent on glycolytic metabolism. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and similar compounds in the field of cancer metabolism. Further studies are warranted to explore its selectivity profile, pharmacokinetic and pharmacodynamic properties, and efficacy in a broader range of cancer models.

References

Investigating the Cellular Targets of a Novel PDK1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a critical cascade often dysregulated in various cancers. Its central role in cell growth, proliferation, and survival makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive framework for the investigation of a novel PDK1 inhibitor, here designated as PDK1-IN-1. We present a structured approach to elucidating its cellular targets, quantifying its potency and selectivity, and detailing the experimental protocols necessary for its thorough characterization. This document is intended to serve as a practical resource for researchers in oncology and drug development, offering detailed methodologies and data presentation strategies essential for advancing our understanding of PDK1-targeted therapies.

Introduction to PDK1 and its Role in Cellular Signaling

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a serine/threonine kinase that functions as a pivotal node in the PI3K/AKT signaling cascade.[1][2] Upon activation by upstream signals, such as growth factors and hormones, PDK1 phosphorylates and activates a host of downstream AGC kinases, including AKT, S6K, SGK, and RSK.[1] This activation triggers a wide array of cellular processes that are fundamental to normal cell function and are frequently hijacked in cancer to promote tumorigenesis.

The canonical PI3K/PDK1/AKT pathway is a well-established driver of cell survival and proliferation. More recent evidence has also uncovered a novel PDK1-PLK1-MYC signaling axis, which is critical for cancer cell growth and the self-renewal of cancer stem cells.[3] Given its central role in these oncogenic pathways, the development of potent and selective PDK1 inhibitors is a promising strategy for cancer therapy.

Quantitative Analysis of this compound Activity

A thorough understanding of a novel inhibitor's potency and selectivity is paramount. The following tables present a template for summarizing the quantitative data for a compound like this compound. For illustrative purposes, we have included example data, including the dissociation constant (Kd) for a known substrate-selective PDK1 inhibitor, PDK1-IN-RS2.[4]

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay Type |

| PDK1 IC50 | [Data not available] | TR-FRET Kinase Assay |

| PDK1 Binding Affinity (Kd) | 9 µM (for PDK1-IN-RS2) | Isothermal Titration Calorimetry |

| Mechanism of Inhibition | [To be determined] | Enzyme Kinetics |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity vs. PDK1 |

| PDK1 | [Value] | 1 |

| AKT1 | [Value] | [Value] |

| S6K1 | [Value] | [Value] |

| SGK1 | [Value] | [Value] |

| RSK2 | [Value] | [Value] |

| PLK1 | [Value] | [Value] |

| [Other Kinases] | [Value] | [Value] |

Table 3: Cellular Activity of this compound

| Cell Line | p-AKT (Thr308) IC50 (nM) | p-S6K (Thr389) IC50 (nM) | Anti-proliferative GI50 (µM) |

| PC-3 (Prostate) | [Value] | [Value] | [Value] |

| MCF-7 (Breast) | [Value] | [Value] | [Value] |

| A549 (Lung) | [Value] | [Value] | [Value] |

Signaling Pathways Modulated by PDK1 Inhibition

Visualizing the signaling pathways affected by this compound is crucial for understanding its mechanism of action. The following diagrams, generated using Graphviz, depict the canonical PI3K/PDK1/AKT pathway and the more recently discovered PDK1-PLK1-MYC axis.

Caption: The canonical PI3K/PDK1/AKT signaling pathway.

Caption: The PDK1-PLK1-MYC oncogenic signaling axis.

Experimental Protocols for Target Validation

The following section provides detailed methodologies for key experiments to validate the cellular targets of a novel PDK1 inhibitor like this compound.

In Vitro Kinase Assay (TR-FRET)

This assay determines the direct inhibitory effect of this compound on PDK1 enzymatic activity.

Workflow Diagram:

Caption: Workflow for a TR-FRET based in vitro kinase assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of PDK1 enzyme in kinase assay buffer.

-

Prepare a 2X solution of biotinylated peptide substrate (e.g., a peptide derived from the activation loop of AKT) in kinase assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to create a 4X solution.

-

Prepare a 4X solution of ATP in kinase assay buffer.

-

Prepare the TR-FRET detection reagents according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add 5 µL of the 4X this compound solution to the wells of a 384-well assay plate.

-

Add 5 µL of the 2X PDK1 enzyme solution to each well.

-

Add 5 µL of the 2X biotinylated substrate solution to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to each well.

-

Incubate the plate at room temperature for 1-2 hours.

-

Stop the reaction and detect the phosphorylated substrate by adding the TR-FRET detection reagents.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of this compound with PDK1 in a cellular context.

Workflow Diagram:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with this compound at the desired concentration or with vehicle (DMSO) for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble PDK1 at each temperature by Western blotting.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble PDK1 as a function of temperature for both the vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Kinobeads Affinity Chromatography

This chemical proteomics approach identifies the direct and off-targets of this compound in an unbiased manner.

Workflow Diagram:

Caption: Workflow for Kinobeads affinity chromatography.

Protocol:

-

Lysate Preparation:

-

Harvest cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Competition Binding:

-

Incubate the cell lysate with increasing concentrations of this compound or vehicle for 1 hour at 4°C.

-

-

Affinity Enrichment:

-

Add kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors) to the lysate and incubate for 2-3 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS and DTT).

-

Reduce, alkylate, and digest the eluted proteins with trypsin.

-

Desalt the resulting peptides for mass spectrometry analysis.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound. These are the potential targets of the inhibitor.

-

Western Blotting for Pathway Analysis

Western blotting is used to assess the effect of this compound on the phosphorylation status of downstream targets in the PDK1 signaling pathway.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PDK1, AKT, S6K, and other relevant pathway components. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

-

Conclusion

The systematic investigation of a novel PDK1 inhibitor, such as this compound, requires a multi-faceted approach encompassing quantitative biochemical and cellular assays, detailed pathway analysis, and robust target validation methodologies. The protocols and data presentation formats outlined in this guide provide a comprehensive framework for researchers to thoroughly characterize the efficacy, selectivity, and mechanism of action of new PDK1-targeted compounds. By adhering to these rigorous experimental standards, the scientific community can accelerate the development of promising new therapies for cancer and other diseases driven by aberrant PDK1 signaling.

References

- 1. PDK1 pyruvate dehydrogenase kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDK1-IN-RS2 - Immunomart [immunomart.com]

Technical Guide: GSK2334470 for Cancer Metabolism Research

A Note on Nomenclature: The initial topic "PDK1-IN-1" does not correspond to a publicly documented, specific chemical inhibitor of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1). Therefore, this guide focuses on GSK2334470 , a well-characterized, potent, and highly selective PDK1 inhibitor that serves as an exemplary tool for cancer metabolism research.

Introduction to PDK1 in Cancer Metabolism

3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator kinase within the AGC kinase family, playing a pivotal role in the PI3K/AKT signaling pathway.[1] This pathway is crucial for numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In many cancers, the PI3K/AKT pathway is hyperactivated, leading to uncontrolled cell growth and a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.

PDK1 acts as a central node, phosphorylating and activating a host of downstream kinases such as AKT, S6K, and SGK.[1][2] This activation cascade promotes increased glucose uptake and glycolysis, providing cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[3] By inhibiting the pyruvate dehydrogenase (PDH) complex, the PDK family of kinases acts as a gatekeeper, preventing pyruvate from entering the mitochondrial tricarboxylic acid (TCA) cycle and favoring its conversion to lactate. Consequently, targeting PDK1 offers a strategic approach to reverse the glycolytic phenotype, restore oxidative phosphorylation, and sensitize cancer cells to therapy.

GSK2334470: A Potent and Selective PDK1 Inhibitor

GSK2334470 is a small molecule inhibitor that demonstrates high potency and selectivity for PDK1. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the PDK1 kinase domain. This targeted action prevents the phosphorylation and subsequent activation of PDK1's downstream substrates, effectively blocking the PI3K/AKT signaling cascade.

Key Features of GSK2334470:

-

High Potency: Exhibits inhibitory activity against PDK1 in the low nanomolar range.

-

High Selectivity: At concentrations up to 500-fold its IC50 for PDK1, GSK2334470 does not significantly inhibit a wide panel of other protein kinases, including 13 closely related AGC kinases.

-

Cell Permeability: Effectively inhibits PDK1 signaling pathways within various cell lines.

-

Research Utility: Serves as a critical tool for elucidating the specific roles of PDK1 in cancer biology and metabolism.

Quantitative Data for GSK2334470

The following tables summarize the reported potency and cellular activity of GSK2334470.

Table 1: Enzymatic Potency of GSK2334470

| Target | IC50 (nM) | Assay Condition |

|---|---|---|

| PDK1 | ~10 | Cell-free kinase assay |

| PDK1 | 0.5 | In vitro kinase assay |

Data sourced from multiple studies.

Table 2: Cellular Activity of GSK2334470

| Cell Line | Assay Target | IC50 (nM) |

|---|---|---|

| PC-3 | Inhibition of AKT (Thr308) phosphorylation | 113 |

| PC-3 | Inhibition of RSK (Ser221) phosphorylation | 293 |

| K562 | Antiproliferative activity | 18,000 |

| RPMI 8226 | Antiproliferative activity | 3,980 |

| MM.1R | Antiproliferative activity | 4,890 |

Data compiled from studies on various cancer cell lines.

Signaling Pathways and Mechanism of Action

GSK2334470 exerts its effect by intercepting a critical signaling cascade. The diagrams below illustrate the PI3K/PDK1 pathway and the specific point of inhibition by GSK2334470.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of GSK2334470.

In Vitro Kinase Activity Assay

This protocol determines the direct inhibitory effect of GSK2334470 on PDK1 enzymatic activity.

-

Immunoprecipitation (if using endogenous kinase):

-

Lyse cells (e.g., HEK-293) in lysis buffer (e.g., 50 mM Tris/HCl pH 7.5, 1 mM EGTA, 1 mM EDTA, 1% Triton X-100, 0.1% 2-mercaptoethanol, 1 mM sodium orthovanadate, 50 mM NaF, 5 mM sodium pyrophosphate, 0.27 M sucrose, and protease inhibitors).

-

Centrifuge lysate at 13,000 x g for 15 min at 4°C.

-

Incubate 0.5-1.0 mg of supernatant with 3-5 µg of anti-PDK1 antibody conjugated to protein G-Sepharose for 2-3 hours at 4°C on a rotating platform.

-

Wash the immunoprecipitates twice with lysis buffer containing 0.5 M NaCl, followed by two washes with kinase buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).

-

-

Kinase Reaction:

-

Resuspend the beads (or use recombinant PDK1) in kinase buffer.

-

Prepare a reaction mixture containing various concentrations of GSK2334470 (or DMSO vehicle control).

-

Initiate the reaction by adding a master mix to achieve final concentrations of: 30 µM peptide substrate (e.g., Crosstide), 5 mM magnesium acetate, and 0.1 mM [γ-³²P]ATP.

-

Incubate for 20-30 minutes at 30°C with agitation.

-

-

Detection and Analysis:

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times in 75 mM phosphoric acid, followed by a rinse in acetone.

-

Allow the paper to air-dry and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cellular Proliferation (MTT/CCK-8) Assay

This protocol measures the effect of GSK2334470 on the viability and proliferation of cancer cells.

-

Cell Seeding:

-

Seed cancer cells (e.g., RPMI 8226, A498) in a 96-well plate at a density of 2,000-8,000 cells/well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of GSK2334470 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of GSK2334470 (and a DMSO vehicle control).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Detection:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.

-

-

Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

-

Western Blot Analysis of Pathway Inhibition

This protocol is used to verify that GSK2334470 inhibits the phosphorylation of PDK1's downstream targets in cells.

-

Sample Preparation:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of GSK2334470 for the desired time (e.g., 2, 12, or 24 hours). If applicable, stimulate with a growth factor like IGF-1 for 15-30 minutes before harvesting.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: p-PDK1 (Ser241), p-AKT (Thr308), p-AKT (Ser473), total AKT, p-S6K, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the blot using a CCD imager or X-ray film. Analyze band intensities to quantify changes in protein phosphorylation.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure to assess the anti-tumor efficacy of GSK2334470 in vivo.

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID).

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ OCI-AML2 or 786-O cells) into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

-

-

Treatment:

-

Randomize mice into treatment and control groups.

-

Prepare GSK2334470 for injection. A common formulation is in DMSO, further diluted in vehicles like PBS or a mix of PEG300 and Tween80.

-

Administer GSK2334470 via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg) and schedule (e.g., three times per week). The control group receives the vehicle only.

-

-

Monitoring and Endpoint Analysis:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for pharmacodynamic analysis (Western blot for target inhibition) or histological analysis (H&E staining, TUNEL assay for apoptosis).

-

Experimental Workflows

The following diagrams illustrate logical workflows for utilizing GSK2334470 in research.

References

Preliminary Efficacy of PDK1-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy studies of PDK1-IN-1 and other relevant inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1). PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, a cascade frequently dysregulated in various cancers.[1][2] Its position as a pivotal node in this pathway makes it an attractive target for therapeutic intervention.[3][4] This document summarizes key quantitative data, details common experimental protocols, and visualizes the associated signaling pathways and workflows to offer a comprehensive resource for researchers in the field.

Core Function and Rationale for Inhibition

PDK1 is a serine/threonine kinase responsible for the phosphorylation and activation of a host of AGC kinases, including AKT, S6K, and SGK.[5] This activation is a critical step in transmitting signals from growth factors and hormones, thereby regulating fundamental cellular processes like cell growth, proliferation, survival, and metabolism. The hyperactivation of the PI3K/PDK1/AKT pathway is a known hallmark of many human cancers, making PDK1 a compelling target for anticancer drug development. Inhibitors of PDK1 can function through various mechanisms, including competitive inhibition at the ATP-binding site or through allosteric mechanisms that induce conformational changes in the enzyme. By blocking the phosphorylation of its downstream targets, PDK1 inhibitors can effectively halt the signaling cascade, leading to reduced cell proliferation and increased apoptosis.

Quantitative Efficacy of PDK1 Inhibitors

The following table summarizes the in vitro efficacy of several small molecule inhibitors of PDK1. This data is crucial for comparing the potency of different compounds and for guiding further drug development efforts.

| Compound | Type of Inhibition | Target | IC50/Kd | Notes |

| BX517 | Potent and selective inhibitor | PDK1 | IC50: 6 nM | Induces apoptosis. |

| BX-320 | Selective, ATP-competitive | PDK1 | IC50: 30 nM | Orally active and induces apoptosis. |

| PDK1-IN-RS2 | Substrate-selective inhibitor | PDK1 | Kd: 9 µM | Mimic of the peptide docking motif (PIFtide). |

| PDK1-IN-2 | Competitive inhibitor | PDK1 (PIF pocket) | Not specified | Inhibits kinase activity and downstream signaling by binding to the PIF pocket. |

| GSK2334470 | Potent and specific inhibitor | PDK1 | IC50: ≈10 nM | Shows high specificity when tested against a large panel of kinases. |

| 2-O-Bn-InsP5 | Potent and selective inhibitor | PDK1 (PH domain) | IC50: 26.5 nM | Targets the Pleckstrin Homology (PH) domain. |

| Compound 7 | Selective allosteric inhibitor | PDK1 | EC50: 1 nM | Uniquely binds to the inactive kinase conformation (DFG-out). |

| UCL Compound 1 | Allosteric activator/inhibitor | PDK1 (PIF pocket) | Not specified | Can activate or inhibit depending on the substrate. |

| PS48 | Activator | PDK1 | AC50: 8 µM | Activates PDK1. |

Key Experimental Protocols

The assessment of PDK1 inhibitor efficacy relies on a variety of standardized experimental protocols. Below are detailed methodologies for commonly cited experiments.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

-

Reagent Preparation : Dilute the PDK1 enzyme, substrate (e.g., a synthetic peptide like T308tide), ATP, and the test inhibitor in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

-

Reaction Setup : In a 384-well plate, add 1 µl of the inhibitor (or DMSO as a control), 2 µl of the enzyme solution, and 2 µl of a solution containing the substrate and ATP.

-

Incubation : Incubate the reaction mixture at room temperature for 60 minutes.

-

ADP Detection :

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This reagent terminates the kinase reaction and depletes the remaining ATP.

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts ADP to ATP and then uses the newly synthesized ATP to generate a luminescent signal with a luciferase enzyme.

-

-

Data Acquisition : Record the luminescence using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.

Western Blotting for Downstream Target Phosphorylation

This technique is used to assess the effect of a PDK1 inhibitor on the phosphorylation state of its downstream substrates in a cellular context.

-

Cell Culture and Treatment : Culture cancer cells (e.g., prostate or breast cancer cell lines) under standard conditions. Treat the cells with the PDK1 inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).

-

Cell Lysis : Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.

-

SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of PDK1 downstream targets (e.g., phospho-AKT (Ser473), phospho-S6K). Also, probe for total protein levels of these targets and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins will indicate the inhibitory effect of the compound on the PDK1 signaling pathway.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the PDK1 signaling pathway and a typical workflow for inhibitor screening.

Caption: The PDK1 signaling pathway, a critical regulator of cell growth and survival.

Caption: A generalized workflow for the screening and identification of PDK1 inhibitors.

References

- 1. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

The Therapeutic Potential of GSK2334470: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator kinase within the PI3K/AKT signaling pathway, a critical cascade that governs a multitude of cellular processes including growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of numerous human cancers, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of GSK2334470, a potent and highly specific small-molecule inhibitor of PDK1, exploring its mechanism of action, therapeutic potential, and the experimental methodologies used to characterize its activity. While the specific compound "PDK1-IN-1" was not found to be extensively documented in publicly available literature, GSK2334470 serves as a well-characterized paradigm for a selective PDK1 inhibitor.

Mechanism of Action

GSK2334470 is an ATP-competitive inhibitor of PDK1.[2] Its high potency and selectivity are attributed to key interactions within the ATP-binding pocket of the PDK1 kinase domain.[2] By binding to this site, GSK2334470 effectively blocks the kinase activity of PDK1, preventing the phosphorylation and subsequent activation of its downstream substrates. This leads to the attenuation of the entire PI3K/AKT signaling cascade.[3][4]

Signaling Pathway

PDK1 is a crucial node in the PI3K/AKT/mTOR signaling pathway. Upon activation by upstream signals, such as growth factors, Phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 recruits both PDK1 and AKT to the membrane, facilitating the phosphorylation of AKT at threonine 308 (Thr308) by PDK1. This phosphorylation is a key step in the full activation of AKT. Activated AKT, in turn, phosphorylates a myriad of downstream targets, including mTORC1, which promotes protein synthesis and cell growth. GSK2334470, by inhibiting PDK1, prevents the phosphorylation of AKT at Thr308, thereby blocking the downstream signaling cascade.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2334470.

Quantitative Data

The inhibitory activity of GSK2334470 has been quantified in various assays, demonstrating its high potency and selectivity for PDK1.

| Assay Type | Target | IC50 | Reference |

| Cell-free kinase assay | PDK1 | ~10 nM | |

| Cell-based ELISA (PC3 cells) | p-AKT (Thr308) | 113 nM | |

| Cell-based ELISA (PC3 cells) | p-RSK (Ser221) | 293 nM | |

| Cell-based ELISA (PC3 cells) | p-AKT (Ser473) | >30,000 nM | |

| Proliferation Assay (K562 cells) | Cell Growth | 18 µM | |

| Proliferation Assay (ARP-1 cells) | Cell Growth | 3.98 µM | |

| Proliferation Assay (MM.1R cells) | Cell Growth | 4.89 µM | |

| Proliferation Assay (RPMI 8226 cells) | Cell Growth | 8.4 µM | |

| Proliferation Assay (OPM-2 cells) | Cell Growth | 10.56 µM | |

| Proliferation Assay (786-O cells) | Cell Growth | 5.075 ± 1.51 µM | |

| Proliferation Assay (A498 cells) | Cell Growth | 7.991 ± 0.57 µM |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of GSK2334470 against PDK1.

Caption: Workflow for an in vitro radiometric PDK1 kinase assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Dilute recombinant human PDK1 enzyme to the desired concentration in kinase buffer.

-

Prepare a stock solution of the peptide substrate (e.g., Crosstide) in kinase buffer.

-

Prepare a stock solution of [γ-³²P]ATP.

-

Prepare serial dilutions of GSK2334470 in DMSO, then further dilute in kinase buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the PDK1 enzyme, peptide substrate, and varying concentrations of GSK2334470.

-

Include a control reaction with DMSO vehicle instead of the inhibitor.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each reaction tube.

-

Incubate the reactions at 30°C for a defined period (e.g., 20-60 minutes).

-

-

Stopping the Reaction and Detection:

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter (Cerenkov counting).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each GSK2334470 concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of GSK2334470 on the proliferation of cancer cell lines.

Caption: Workflow for a cell proliferation assay using the MTT method.

Detailed Steps:

-

Cell Seeding:

-

Harvest and count the desired cancer cell line (e.g., RPMI 8226, A498).

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of GSK2334470 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of GSK2334470. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot the percentage of viability against the logarithm of the GSK2334470 concentration and determine the IC50 value.

-

Western Blot Analysis of Protein Phosphorylation

This protocol details the procedure to analyze the effect of GSK2334470 on the phosphorylation of PDK1 downstream targets.

Caption: General workflow for Western blot analysis.

Detailed Steps:

-

Cell Treatment and Lysis:

-

Culture cells to a suitable confluency and treat with GSK2334470 at various concentrations and for different time points.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins based on their molecular weight by running them on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-AKT (Thr308), anti-total AKT).

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Wash the membrane to remove unbound secondary antibodies.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

-

Therapeutic Potential and Future Directions

The potent and selective inhibition of PDK1 by GSK2334470 highlights its therapeutic potential in various cancers where the PI3K/AKT pathway is hyperactivated. Studies have demonstrated its efficacy in inhibiting the growth of multiple myeloma and renal cell carcinoma cell lines, as well as in in vivo models. Furthermore, combining GSK2334470 with other targeted therapies, such as mTOR inhibitors, has shown synergistic anti-tumor effects, suggesting a promising avenue for combination therapies to overcome drug resistance.

While no clinical trials for GSK2334470 are prominently listed, the preclinical data strongly support the continued investigation of PDK1 inhibitors as a viable anti-cancer strategy. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of PDK1 inhibitors, identifying predictive biomarkers for patient stratification, and exploring novel combination therapies to maximize their therapeutic benefit in a clinical setting.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PDK1 Inhibition on Mitochondrial Function: A Technical Overview of PDK1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Dehydrogenase Kinase 1 (PDK1) is a critical mitochondrial enzyme that acts as a gatekeeper for glucose oxidation. By phosphorylating and inactivating the pyruvate dehydrogenase (PDH) complex, PDK1 shifts cellular metabolism from oxidative phosphorylation (OXPHOS) towards glycolysis, a phenomenon often exploited by cancer cells. Inhibition of PDK1, therefore, presents a compelling therapeutic strategy to reverse this metabolic switch and reactivate mitochondrial function. This technical guide provides an in-depth analysis of the effects of PDK1 inhibition on mitochondrial function, with a focus on the conceptual framework surrounding the use of specific inhibitors like PDK1-IN-1. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the well-established consequences of PDK1 inhibition derived from studies using other tool compounds and genetic approaches. We will explore the impact on mitochondrial respiration, ATP production, reactive oxygen species (ROS) generation, and mitochondrial membrane potential. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this area.

Introduction: PDK1 - A Key Regulator of Mitochondrial Metabolism

Pyruvate Dehydrogenase Kinase 1 (PDK1) is a serine/threonine kinase located in the mitochondrial matrix.[1] Its primary substrate is the E1α subunit of the pyruvate dehydrogenase (PDH) complex.[2] Phosphorylation of PDH by PDK1 inhibits its ability to convert pyruvate to acetyl-CoA, the primary fuel for the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS).[3] This inhibitory action effectively acts as a brake on mitochondrial glucose oxidation.

In many pathological states, particularly cancer, PDK1 is often upregulated, contributing to the Warburg effect, where cells favor aerobic glycolysis even in the presence of sufficient oxygen.[3][4] This metabolic reprogramming provides cancer cells with a growth advantage. Consequently, inhibiting PDK1 to restore PDH activity and force cancer cells to rely on mitochondrial respiration is a promising anti-cancer strategy.

The Molecular Effects of PDK1 Inhibition on Mitochondrial Function

Inhibition of PDK1 with small molecules, such as the conceptual inhibitor this compound, is expected to elicit a series of predictable and interconnected effects on mitochondrial function. These effects are primarily driven by the reactivation of the PDH complex.

Reversal of the Warburg Effect and Enhanced Oxidative Phosphorylation

By preventing the phosphorylation and inactivation of the PDH complex, PDK1 inhibitors promote the conversion of pyruvate to acetyl-CoA. This increase in acetyl-CoA availability fuels the TCA cycle, leading to an enhanced rate of oxidative phosphorylation. This metabolic shift from glycolysis to OXPHOS is a hallmark of PDK1 inhibition.

Increased Mitochondrial Respiration

The increased flux of substrates through the TCA cycle leads to a higher demand for oxygen as the final electron acceptor in the electron transport chain (ETC). This results in an increased oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Elevated Production of Reactive Oxygen Species (ROS)

A direct consequence of heightened electron transport chain activity is an increase in the production of reactive oxygen species (ROS), such as superoxide anions. While ROS are normal byproducts of mitochondrial respiration, excessive levels can induce oxidative stress and trigger apoptotic cell death, a desirable outcome in cancer therapy.

Alterations in Mitochondrial Membrane Potential (ΔΨm)

The effect of PDK1 inhibition on mitochondrial membrane potential (ΔΨm) can be complex. Initially, the increased pumping of protons across the inner mitochondrial membrane due to enhanced ETC activity can lead to hyperpolarization. However, the subsequent increase in ROS can damage mitochondrial components and lead to depolarization of the mitochondrial membrane, which is a key event in the intrinsic apoptotic pathway. Studies have shown that PDK1 inhibition can lead to a decreased membrane potential.

Impact on ATP Production

The shift to OXPHOS, a much more efficient energy production pathway than glycolysis, is expected to increase the overall ATP yield from glucose. However, the potential for mitochondrial damage induced by high levels of ROS could eventually compromise ATP synthesis.

Quantitative Data on the Effects of PDK1 Inhibition

| Parameter | Cell Line | Treatment | Fold Change/Effect | Reference |

| Oxygen Consumption Rate (OCR) | HepG2 | Dichloroacetate (DCA) | Increased | |

| HepG3B | shPDK1 | Increased | ||

| Mitochondrial ROS | HepG2 | Dichloroacetate (DCA) | Increased | |

| HepG3B | shPDK1 | Increased | ||

| Mitochondrial Membrane Potential (ΔΨm) | HepG2 | Dichloroacetate (DCA) | Decreased | |

| HepG3B | shPDK1 | Decreased | ||

| Lactate Secretion | HepG2 | Dichloroacetate (DCA) | Decreased | |

| HepG3B | shPDK1 | Decreased | ||